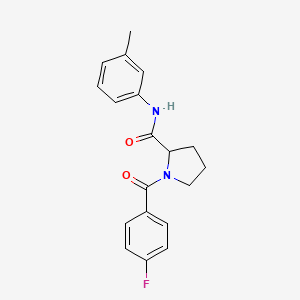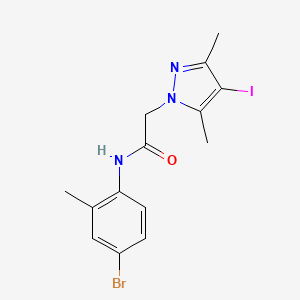![molecular formula C23H29FN2O B5972232 N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide](/img/structure/B5972232.png)
N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide, commonly known as FP1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FP1 belongs to the class of compounds known as piperidine derivatives and has been shown to possess significant pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of FP1 is not fully understood, but it is believed to act as an agonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, mitochondrial function, and protein folding. Activation of the sigma-1 receptor has been shown to have neuroprotective and anti-inflammatory effects, which may explain some of the therapeutic properties of FP1.
Biochemical and Physiological Effects:
FP1 has been shown to have various biochemical and physiological effects. In animal studies, FP1 has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. FP1 has also been shown to have anti-inflammatory and antioxidant effects. In addition, FP1 has been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FP1 in lab experiments is its potential therapeutic applications in various fields of medicine. FP1 has been extensively studied for its neuroprotective, anti-inflammatory, and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the main limitations of using FP1 in lab experiments is its low yield, which makes it difficult to obtain large quantities of the compound for further studies.
Direcciones Futuras
There are several future directions for the study of FP1. One of the main areas of research is the development of new drugs based on the structure of FP1. Researchers are also interested in studying the mechanism of action of FP1 in more detail, as well as its potential therapeutic applications in various fields of medicine. In addition, researchers are interested in studying the pharmacokinetics and pharmacodynamics of FP1 in humans, which will be essential for the development of new drugs based on this compound.
Conclusion:
In conclusion, FP1 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. FP1 belongs to the class of compounds known as piperidine derivatives and has been shown to possess significant pharmacological properties. The synthesis of FP1 involves a multi-step process, and the yield obtained through this process is typically around 40%. FP1 has been shown to have various biochemical and physiological effects, and its potential therapeutic applications make it a promising candidate for the development of new drugs.
Métodos De Síntesis
The synthesis of FP1 involves a multi-step process that starts with the reaction of 4-fluoroacetophenone with ethylmagnesium bromide, followed by the reaction of the resulting compound with piperidine. The final step involves the reaction of the intermediate product with N,N-dimethylformamide dimethyl acetal and 4-dimethylaminopyridine. The yield of FP1 obtained through this process is typically around 40%.
Aplicaciones Científicas De Investigación
FP1 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, FP1 has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, FP1 has been studied for its potential use in the treatment of depression and anxiety disorders. In oncology, FP1 has been shown to possess anti-tumor properties and has been studied for its potential use in the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O/c1-18-6-3-4-8-22(18)23(27)25(2)16-20-7-5-14-26(17-20)15-13-19-9-11-21(24)12-10-19/h3-4,6,8-12,20H,5,7,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNRHUAPKNIIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2CCCN(C2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)


![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
![methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate](/img/structure/B5972190.png)
![ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5972196.png)


![11-(2-methyl-3-phenyl-2-propen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5972236.png)
![2,4,6-trinitrophenol - [3-(9-benzyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propyl]amine (1:1)](/img/structure/B5972237.png)